molecular formula C19H18N6O2S B317649 2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide

2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B317649
M. Wt: 394.5 g/mol
InChI Key: LXGMWWYPCFRXQS-UHFFFAOYSA-N
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Description

2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide is a complex organic compound featuring a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the amino-oxoethyl group and the subsequent formation of the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzimidazole derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-aminoethoxy)ethoxy]acetic acid
  • [(2-amino-2-oxoethyl)thio]acetic acid

Uniqueness

Compared to similar compounds, 2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide stands out due to its unique benzimidazole core and thioether linkage. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-[[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]sulfanylmethyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C19H18N6O2S/c20-16(26)9-24-14-7-3-1-5-12(14)22-18(24)11-28-19-23-13-6-2-4-8-15(13)25(19)10-17(21)27/h1-8H,9-11H2,(H2,20,26)(H2,21,27)

InChI Key

LXGMWWYPCFRXQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)CSC3=NC4=CC=CC=C4N3CC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)CSC3=NC4=CC=CC=C4N3CC(=O)N

Origin of Product

United States

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